molecular formula C9H12N2S B7575690 m-Xylylthiocarbamid

m-Xylylthiocarbamid

Cat. No.: B7575690
M. Wt: 180.27 g/mol
InChI Key: YOGZYIKSCZLDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-Xylylthiocarbamid: is an organic compound that belongs to the class of thiocarbamides It is characterized by the presence of a thiocarbamide group attached to a m-xylyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of m-xylylthiocarbamid typically involves the reaction of m-xylyl chloride with thiourea. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: : On an industrial scale, the production of this compound can be achieved through a continuous flow process, where m-xylyl chloride and thiourea are reacted in a solvent under controlled temperature and pressure conditions. The product is then isolated and purified using standard industrial techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: : m-Xylylthiocarbamid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted thiocarbamides.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Chemistry: : m-Xylylthiocarbamid is used as a building block in the synthesis of more complex organic molecules. It is also used as a reagent in various organic reactions.

Biology: : In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. It can also be used to modify biomolecules for various applications.

Medicine: : this compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique chemical properties make it a valuable tool in drug discovery and development.

Industry: : In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. It is also used as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of m-xylylthiocarbamid involves its interaction with specific molecular targets, such as enzymes and proteins. It can form covalent bonds with these targets, leading to changes in their structure and function. The pathways involved in its mechanism of action include enzyme inhibition, protein modification, and signal transduction.

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to m-xylylthiocarbamid include other thiocarbamides such as phenylthiocarbamide and benzylthiocarbamide. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity.

Uniqueness: : this compound is unique due to the presence of the m-xylyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain applications where other thiocarbamides may not be as effective.

Properties

IUPAC Name

(3-methylphenyl)methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-7-3-2-4-8(5-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGZYIKSCZLDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.